
N-gamma-Glutamylcysteine ethyl ester
Vue d'ensemble
Description
N-gamma-Glutamylcysteine ethyl ester is a precursor of glutathione . It has the IUPAC name (2S)-2-amino-5-[[ (2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid . It has been shown to significantly attenuate myocardial ischemia and reperfusion injury when administered immediately before reperfusion .
Chemical Reactions Analysis
N-gamma-Glutamylcysteine ethyl ester has been shown to increase cellular levels of GSH, circumventing the regulation of GSH biosynthesis by providing the limiting substrate .Physical And Chemical Properties Analysis
N-gamma-Glutamylcysteine ethyl ester has a molecular weight of 278.33 g/mol . As an ester, it is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom, making it incapable of engaging in intermolecular hydrogen bonding .Applications De Recherche Scientifique
Hepatoprotective Effects
GCEE has been found to have promising hepatoprotective effects . It has been used to protect against cyclophosphamide-induced liver injury and hematologic alterations . This is achieved through the upregulation of peroxisome proliferator-activated receptor gamma (PPAR γ), attenuation of oxidative stress, inflammation, and apoptosis .
Antioxidant Properties
GCEE is a precursor of glutathione (GSH), which has special antioxidant properties due to its high intracellular concentration, ubiquity, and high reactivity towards electrophiles of the sulfhydryl group of its cysteine moiety . It is used to increase cellular glutathione, which is crucial for protecting cells from harmful molecules .
Protection Against Oxidative Stress in Neurons
GCEE has been demonstrated to boost endogenous GSH levels and block oxidative stress in neurons . This makes it a potential therapeutic agent for neurodegenerative diseases where oxidative stress plays a significant role.
Protection of Cerebral Endothelial Cells
Research has shown that GCEE can protect brain endothelium, a critical component of the blood-brain barrier . This suggests potential applications in conditions that involve damage to the blood-brain barrier, such as stroke and traumatic brain injury.
Inflammation Reduction
GCEE has been shown to reduce inflammation by suppressing the production of proinflammatory cytokines . This makes it potentially useful in conditions characterized by chronic inflammation.
Apoptosis Regulation
GCEE can regulate apoptosis, a process of programmed cell death . By attenuating apoptosis, GCEE could potentially be used in conditions where excessive cell death is a problem, such as certain neurodegenerative diseases.
Mécanisme D'action
Target of Action
N-gamma-Glutamylcysteine ethyl ester (GCEE) is a precursor of glutathione (GSH), a potent antioxidant . The primary target of GCEE is the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation .
Mode of Action
GCEE interacts with PPARγ, leading to its upregulation . This upregulation has a protective effect against oxidative stress, inflammation, and apoptosis .
Biochemical Pathways
GCEE affects several biochemical pathways. It suppresses lipid peroxidation and nitric oxide production, and restores GSH and enzymatic antioxidants in the liver . It also downregulates COX-2, iNOS, and NF-κB, which are involved in inflammation and immune responses .
Result of Action
GCEE has been shown to have hepatoprotective effects. It reduces serum aminotransferases, increases albumin, and prevents histopathological and hematological alterations . It also reverses the increase in serum proinflammatory cytokines and the expression of liver caspase-3 and BAX induced by cyclophosphamide .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKVTHFAJJKGA-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150802 | |
| Record name | N-gamma-Glutamylcysteine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-gamma-Glutamylcysteine ethyl ester | |
CAS RN |
114627-30-4 | |
| Record name | N-gamma-Glutamylcysteine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-gamma-Glutamylcysteine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



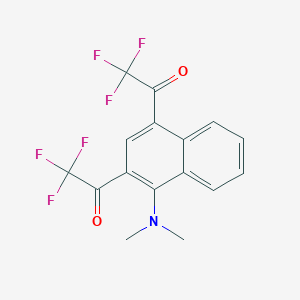



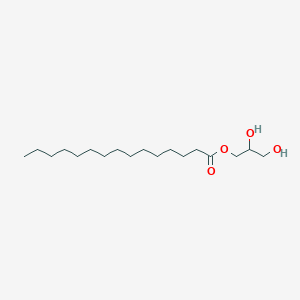
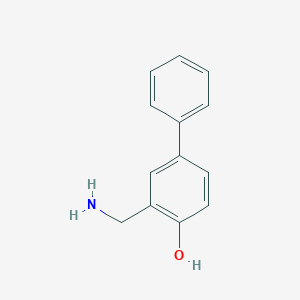
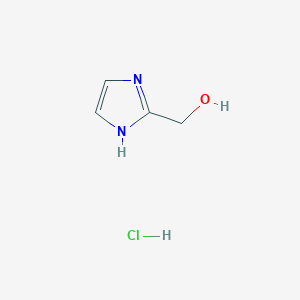
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)


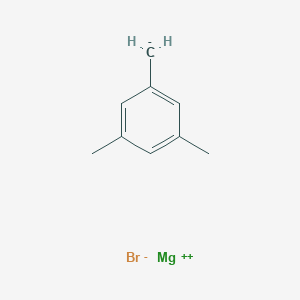
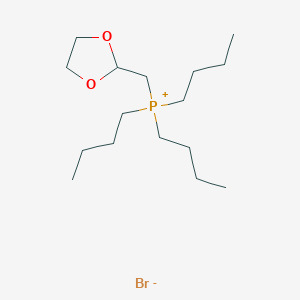

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)